molecular formula C13H18N2O2 B2950833 1-(4-Methoxybenzoyl)-1,4-diazepane CAS No. 815650-87-4

1-(4-Methoxybenzoyl)-1,4-diazepane

Cat. No.: B2950833
CAS No.: 815650-87-4
M. Wt: 234.299
InChI Key: LWPOPPUYEYWVMQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a diazepane ring substituted with a 4-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl-1,4-diazepane.

    Reduction: Formation of 4-methoxybenzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoyl-1,4-diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzoyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the diazepane ring can provide structural rigidity and specificity in binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the diazepane ring and the methoxybenzoyl group. This structure imparts specific chemical and physical properties, making it valuable in various applications. The diazepane ring provides a scaffold that can be functionalized further, while the methoxybenzoyl group offers reactivity and potential biological activity .

Properties

IUPAC Name

1,4-diazepan-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-11(4-6-12)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPOPPUYEYWVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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